molecular formula C21H13F2N3O3 B5286062 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5286062
M. Wt: 393.3 g/mol
InChI Key: WUAXHNPQFGNNFX-FBMGVBCBSA-N
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Description

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones. This compound is characterized by the presence of fluorobenzoyl and fluorophenyl groups, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorobenzoyl and Fluorophenyl Groups: These groups can be introduced via Friedel-Crafts acylation reactions using fluorobenzoyl chloride and fluorobenzene as reagents.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving fluorinated compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-methylbenzoyl)-5-(4-methylphenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of fluorine atoms in 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.

Properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-pyrimidin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2N3O3/c22-14-6-2-12(3-7-14)17-16(18(27)13-4-8-15(23)9-5-13)19(28)20(29)26(17)21-24-10-1-11-25-21/h1-11,17,27H/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAXHNPQFGNNFX-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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